molecular formula C10H20FO5P B1661271 Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester CAS No. 89099-95-6

Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester

Cat. No.: B1661271
CAS No.: 89099-95-6
M. Wt: 270.23 g/mol
InChI Key: PMHXRJRRMJSUEC-UHFFFAOYSA-N
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Description

Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C10H20FO5P and a molecular weight of 270.23 g/mol . This compound is known for its unique structure, which includes a diethoxyphosphinyl group, a fluoro group, and a 1,1-dimethylethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of diethyl phosphite with tert-butyl bromoacetate in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research explores its potential in drug development, especially in designing enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The diethoxyphosphinyl group can form strong bonds with enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Similar compounds to acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester include:

Properties

IUPAC Name

tert-butyl 2-diethoxyphosphoryl-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FO5P/c1-6-14-17(13,15-7-2)8(11)9(12)16-10(3,4)5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHXRJRRMJSUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)OC(C)(C)C)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538584
Record name tert-Butyl (diethoxyphosphoryl)(fluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89099-95-6
Record name tert-Butyl (diethoxyphosphoryl)(fluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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